The compound can be classified as:
The synthesis of {4-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid typically involves multi-step organic reactions. One common method includes:
The molecular structure of {4-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid can be analyzed as follows:
The chemical reactivity of {4-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid encompasses several important reactions:
These reactions often require specific conditions such as solvent choice (e.g., dimethyl sulfoxide for nucleophilic substitutions) and temperature control to maximize yields and minimize side products.
The mechanism of action for {4-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid is hypothesized based on its structural features and interactions with biological targets:
Experimental data from pharmacological studies could provide insights into binding affinities and efficacy across various biological systems.
The physical and chemical properties of {4-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid are crucial for understanding its behavior in biological systems:
The compound's stability may be influenced by environmental factors such as pH and temperature, affecting its shelf-life and effectiveness in formulations.
{4-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid has potential applications in various scientific fields:
Piperidine scaffolds represent privileged structural motifs in drug discovery, featuring prominently in therapeutics targeting central nervous system (CNS) disorders, oncology, and metabolic diseases. The saturated six-membered nitrogen-containing ring provides exceptional conformational flexibility and bioavailability, enabling optimal interactions with diverse biological targets. Approximately 20% of FDA-approved small molecule drugs contain this heterocycle, underscoring its pharmaceutical importance [4] [6]. Recent advances highlight piperidine derivatives' roles as:
Table 1: Therapeutic Applications of Piperidine-Containing Compounds | Therapeutic Area | Biological Target | Example Compounds | Key Mechanisms | |----------------------|------------------------|------------------------|---------------------| | CNS Disorders | AMPA Receptors | Azabenzimidazole derivatives | Receptor modulation via piperidine N-atom interaction [4] | | Psychiatric Conditions | 5-HT₂A/5-HT₇ Receptors | Pimavanserin analogs | Receptor antagonism facilitated by piperidine conformational stability [6] | | Oncology | DNA Repair Enzymes | C6/C8-substituted purines | Cell cycle disruption via piperidine-linked DNA intercalation [2] |
The structural adaptability of piperidine allows for strategic modifications at the nitrogen atom, C2, C3, and C4 positions, enabling medicinal chemists to fine-tune pharmacokinetic properties and target selectivity. This versatility makes it an ideal foundation for developing novel compounds like {4-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid [4] [6].
This target compound integrates three pharmacophoric elements into a hybrid architecture with distinctive properties:
Table 2: Structural Comparison with Related Piperidine Derivatives | Compound Name | Molecular Formula | Key Structural Differences | Molecular Weight | |---------------------------------------------|-----------------------|--------------------------------|----------------------| | {4-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid | C₁₈H₂₅N₂O₂ (predicted) | Cyclopropyl constraint + acetic acid | ~307.4 g/mol | | {2-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid [1] [7] | C₁₉H₂₆N₂O₄ | C2 substitution + benzyloxycarbonyl | 346.42 g/mol | | {4-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid [3] | C₁₇H₂₆N₂O₂ | Ethyl vs. cyclopropyl substitution | 290.40 g/mol | | 1-{4-[(Benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-2-chloro-ethanone [5] | C₁₈H₂₇ClN₂O | Chloroethanone vs. acetic acid | 322.88 g/mol |
Predicted physicochemical parameters (derived from analog data [7]) indicate moderate hydrophilicity (cLogP ≈ 2.1), with two ionization centers (piperidine nitrogen pKa ≈ 9.2; carboxylic acid pKa ≈ 3.8) enabling pH-dependent membrane permeability. The cyclopropyl group induces ~15° ring torsion in the benzyl-amine linkage, potentially enhancing target selectivity over unconstrained analogs [3] [7].
Despite extensive studies on piperidine derivatives, significant knowledge gaps exist regarding this specific compound:
Table 3: Key Research Questions and Methodological Approaches | Research Gap | Critical Questions | Recommended Approaches | |-------------------|-------------------------|----------------------------| | Biological Activity | What are primary macromolecular targets? Does cyclopropyl constraint enhance selectivity? | Target-based screening; Computational docking against CNS and oncology targets | | Structure-Activity Relationships | How do N-benzyl substitutions impact potency? What is the carboxylic acid's role? | Synthesis of analogs with varied benzyl substituents and acid bioisosteres | | Physicochemical Properties | What is its metabolic stability? Does it cross the blood-brain barrier? | Hepatocyte clearance assays; PAMPA-BBB model; pKa determination | | Hybrid Scaffold Potential | Can it bridge purine-based anticancer agents and receptor modulators? | Design of chimeric molecules integrating pyrimidine/purine elements [2] |
These research gaps present opportunities for comprehensive characterization of this structurally unique compound, particularly given the therapeutic success of piperidine-based drugs in clinical use [4] [6].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3